
2-Methoxy-6-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2-Methoxy-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is an intermediate for organic synthesis processes .
Synthesis Analysis
The synthesis of benzamide compounds, which include 2-Methoxy-6-(trifluoromethyl)benzamide, often starts from benzoic acid or its derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)benzamide consists of a benzamide core with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)benzamide is a solid at room temperature . Its molecular weight is 219.16 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
In pharmacology, 2-Methoxy-6-(trifluoromethyl)benzamide is explored for its potential as a building block in drug design due to its trifluoromethyl group, which can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Methods and Procedures
The compound is typically incorporated into larger molecular structures through various organic synthesis techniques, such as amide bond formation reactions, to create new pharmacologically active molecules.
Results and Outcomes
Studies have shown that incorporating the trifluoromethyl group can lead to compounds with improved pharmacokinetic properties .
Material Science
Application Summary
In material science, this compound is investigated for its utility in developing advanced materials, such as polymers or coatings, that require specific chemical functionalities for enhanced performance.
Methods and Procedures
Chemical modification or polymerization processes are employed to integrate 2-Methoxy-6-(trifluoromethyl)benzamide into materials, exploiting its reactivity and stability under various conditions.
Results and Outcomes
The addition of 2-Methoxy-6-(trifluoromethyl)benzamide to materials has been reported to impart desirable properties like resistance to degradation and chemical inertness .
Chemical Synthesis
Application Summary
This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules due to its reactive amide group and stable trifluoromethyl moiety.
Methods and Procedures
It is used in reactions such as nucleophilic substitutions or as a precursor in the synthesis of heterocyclic compounds, leveraging its chemical stability and reactivity.
Results and Outcomes
The use of 2-Methoxy-6-(trifluoromethyl)benzamide in synthesis often results in high yields of target molecules, showcasing its efficacy as an intermediate .
Analytical Chemistry
Application Summary
Analytical chemists utilize 2-Methoxy-6-(trifluoromethyl)benzamide as a standard or reference compound in various analytical techniques to calibrate instruments or validate methodologies.
Methods and Procedures
The compound is prepared in a pure form and used to generate calibration curves or as a control in spectroscopic and chromatographic analyses.
Results and Outcomes
Its use ensures accuracy and precision in analytical measurements, contributing to the reliability of analytical data .
Electronics
Application Summary
In the field of electronics, research into 2-Methoxy-6-(trifluoromethyl)benzamide focuses on its potential use in electronic materials, such as semiconductors or dielectrics, due to its electrical properties.
Methods and Procedures
The compound is examined for its dielectric constant, conductivity, and other electrical characteristics to assess its suitability for electronic applications.
Results and Outcomes
While specific data on its use in electronics is limited, the exploration of its electrical properties is ongoing, with potential applications in the development of electronic components .
Catalysis
Application Summary
Catalysts containing 2-Methoxy-6-(trifluoromethyl)benzamide are studied for their ability to facilitate chemical reactions, particularly where the trifluoromethyl group may influence the reaction pathway or rate.
Methods and Procedures
The compound is used to synthesize catalysts or as a ligand in metal-catalyzed reactions, exploring its impact on catalytic efficiency and selectivity.
Results and Outcomes
Research indicates that catalysts derived from 2-Methoxy-6-(trifluoromethyl)benzamide can exhibit enhanced activity and selectivity in certain reactions .
This analysis provides a detailed overview of the diverse applications of 2-Methoxy-6-(trifluoromethyl)benzamide in various scientific fields, highlighting its versatility and potential in research and industry. The compound’s unique chemical structure makes it a valuable asset in the development of new materials, pharmaceuticals, and catalytic processes.
Pesticide Development
Application Summary
This compound is investigated for its use in pesticide development. Its structural properties may contribute to the creation of new pesticides with enhanced efficacy and reduced environmental impact.
Methods and Procedures
Synthetic pathways are developed to incorporate 2-Methoxy-6-(trifluoromethyl)benzamide into pesticide formulations. The compound’s interaction with target pests and its stability under various environmental conditions are rigorously tested.
Results and Outcomes
The compound has shown promise in preliminary studies, indicating potential as a component in next-generation pesticides .
Antioxidant and Antibacterial Research
Application Summary
The compound’s role in antioxidant and antibacterial activity is being explored. It may contribute to the development of treatments or preventive measures against oxidative stress and bacterial infections.
Methods and Procedures
Benzamide derivatives, including 2-Methoxy-6-(trifluoromethyl)benzamide , are synthesized and their biological activities are assessed through in vitro and in vivo assays.
Results and Outcomes
Some derivatives have demonstrated significant antioxidant and antibacterial properties, suggesting potential therapeutic applications .
Environmental Fate Analysis
Application Summary
The environmental fate of 2-Methoxy-6-(trifluoromethyl)benzamide is studied to understand its behavior and impact in ecosystems, particularly its persistence and potential bioaccumulation.
Methods and Procedures
Environmental simulations and field studies are conducted to monitor the compound’s degradation, mobility, and interaction with various environmental factors.
Results and Outcomes
Data collected helps in assessing the ecological risk and designing compounds with a favorable environmental profile .
Chemical Property Characterization
Application Summary
Characterizing the physical and chemical properties of 2-Methoxy-6-(trifluoromethyl)benzamide is crucial for its application in various scientific fields.
Methods and Procedures
Standard analytical techniques, such as spectroscopy and chromatography, are used to determine the compound’s purity, stability, and reactivity.
Results and Outcomes
The characterization provides essential information for researchers and industries to utilize the compound effectively in their respective fields .
Life Science Research
Application Summary
In life sciences, the compound is used in research related to cellular processes, potentially affecting gene expression and metabolic pathways.
Methods and Procedures
Cell-based assays and molecular biology techniques are employed to study the effects of 2-Methoxy-6-(trifluoromethyl)benzamide on cellular functions.
Results and Outcomes
Preliminary results indicate that the compound can influence certain cellular activities, which may lead to new insights in cell biology .
Advanced Material Development
Application Summary
The compound’s potential in the development of nanomaterials is explored, particularly for its use in creating functionalized nanoparticles with specific properties.
Methods and Procedures
Nanoparticles are synthesized and functionalized with 2-Methoxy-6-(trifluoromethyl)benzamide , and their properties are evaluated using various nanotechnological tools.
Results and Outcomes
Functionalized nanoparticles exhibit unique characteristics, such as enhanced stability or targeted delivery capabilities, which are beneficial for multiple applications .
Zukünftige Richtungen
Trifluoromethyl group-containing compounds, such as 2-Methoxy-6-(trifluoromethyl)benzamide, have been increasingly used in drug discovery . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions might involve exploring the potential of 2-Methoxy-6-(trifluoromethyl)benzamide in drug discovery and other applications.
Eigenschaften
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOBLLYEOLSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281679 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)benzamide | |
CAS RN |
1017778-90-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



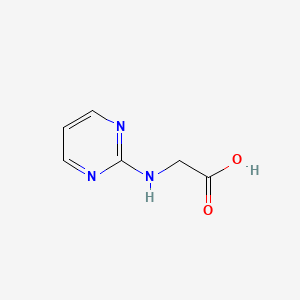

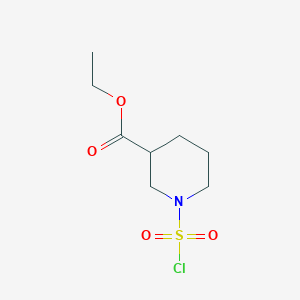
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
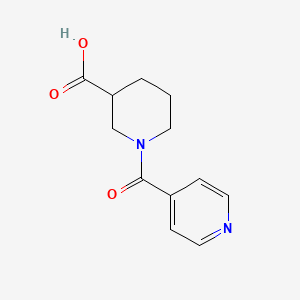
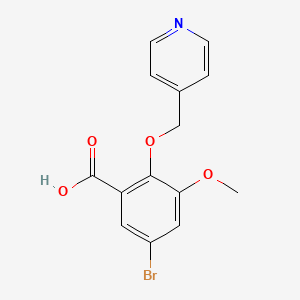
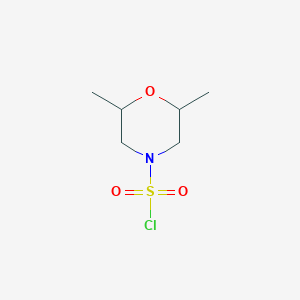

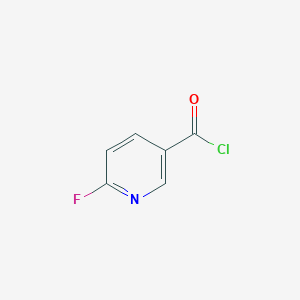
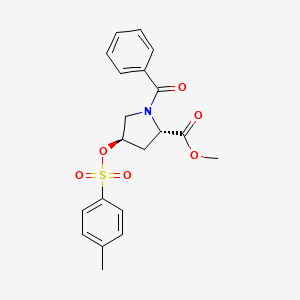
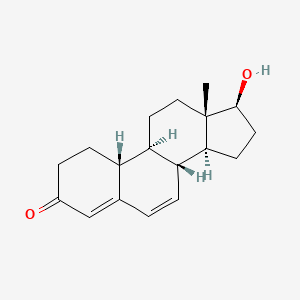
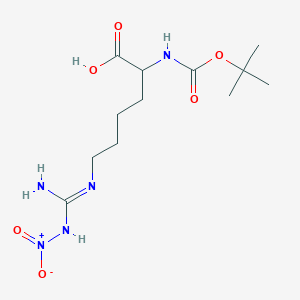

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)